molecular formula C16H14FNO5S B7752301 3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid

3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid

Cat. No.: B7752301
M. Wt: 351.4 g/mol
InChI Key: HFMOBDZLESUHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is a complex organic compound with the molecular formula C16H14FNO3S It is characterized by the presence of a benzoic acid moiety linked to a sulfonylmethyl group, which is further connected to a 4-fluoroanilino and oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid typically involves multiple steps. One common approach is the reaction of 4-fluoroaniline with an oxoethylating agent to form the intermediate 2-(4-fluoroanilino)-2-oxoethyl compound. This intermediate is then reacted with a sulfonylmethylating agent in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoroanilino group enhances its binding affinity, while the sulfonylmethyl group can participate in hydrogen bonding and other interactions. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(4-Fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid is unique due to the presence of the fluoroanilino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. Additionally, the sulfonylmethyl group enhances its solubility and stability, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-[[2-(4-fluoroanilino)-2-oxoethyl]sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c17-13-4-6-14(7-5-13)18-15(19)10-24(22,23)9-11-2-1-3-12(8-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMOBDZLESUHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.